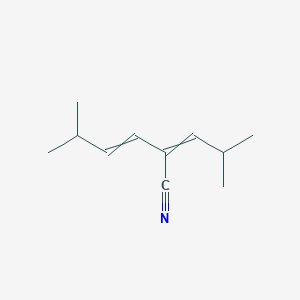
5-Methyl-2-(2-methylpropylidene)hex-3-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-(2-methylpropylidene)hex-3-enenitrile is an organic compound with the molecular formula C11H19N It is characterized by a nitrile group (-C≡N) attached to a hexene chain with methyl and methylpropylidene substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(2-methylpropylidene)hex-3-enenitrile typically involves the reaction of appropriate alkenes and nitriles under controlled conditions. One common method is the alkylation of 5-methylhex-3-enenitrile with 2-methylpropylidene bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts to enhance reaction rates and selectivity. Purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
5-Methyl-2-(2-methylpropylidene)hex-3-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction with hydrogen in the presence of a palladium catalyst can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the nitrile carbon, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Ammonia (NH3) or primary amines in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Amides and other nitrogen-containing compounds.
科学的研究の応用
5-Methyl-2-(2-methylpropylidene)hex-3-enenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-Methyl-2-(2-methylpropylidene)hex-3-enenitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites, influencing the activity of biological molecules. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
2-Methyl-2-pentenenitrile: Similar structure but lacks the methylpropylidene group.
3-Methyl-2-butenenitrile: Contains a butene chain instead of a hexene chain.
4-Methyl-2-pentenenitrile: Similar but with different positioning of the methyl group.
Uniqueness
5-Methyl-2-(2-methylpropylidene)hex-3-enenitrile is unique due to the presence of both methyl and methylpropylidene substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
特性
CAS番号 |
89646-99-1 |
|---|---|
分子式 |
C11H17N |
分子量 |
163.26 g/mol |
IUPAC名 |
5-methyl-2-(2-methylpropylidene)hex-3-enenitrile |
InChI |
InChI=1S/C11H17N/c1-9(2)5-6-11(8-12)7-10(3)4/h5-7,9-10H,1-4H3 |
InChIキー |
GJUBEZNWQKFWGS-UHFFFAOYSA-N |
正規SMILES |
CC(C)C=CC(=CC(C)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propan-2-yl {3-ethyl-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14377103.png)
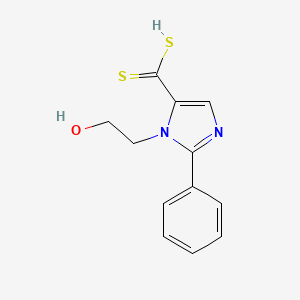
![3-[(3-Iodoprop-2-yn-1-yl)oxy]butan-2-ol](/img/structure/B14377108.png)
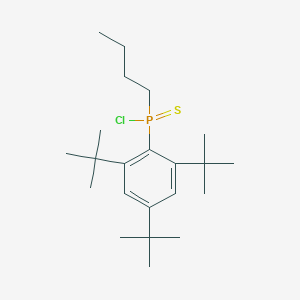
![2-O-[2-[2-(2-octoxycarbonylbenzoyl)oxyethoxy]ethyl] 1-O-octyl benzene-1,2-dicarboxylate](/img/structure/B14377119.png)
![4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine](/img/structure/B14377123.png)
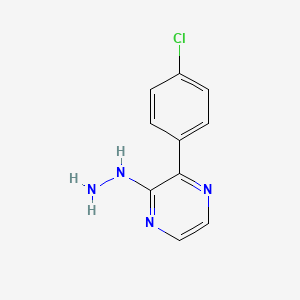
![2-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14377129.png)
![8-{(E)-[(3-Nitrophenyl)methylidene]amino}naphthalene-1-sulfonic acid](/img/structure/B14377136.png)
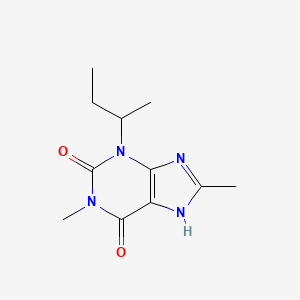
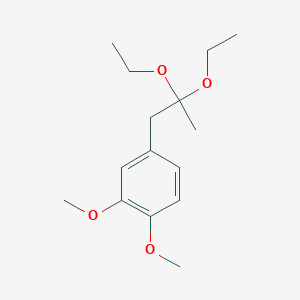
![[Benzyl(phenyl)amino]propanedioic acid](/img/structure/B14377153.png)
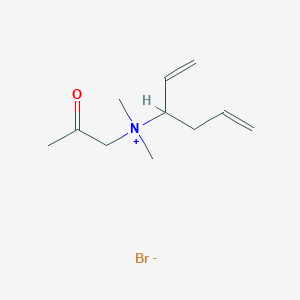
![1-[2-(Methanesulfinyl)ethyl]-4-phenylimidazolidin-2-one](/img/structure/B14377161.png)
